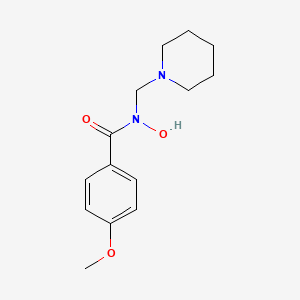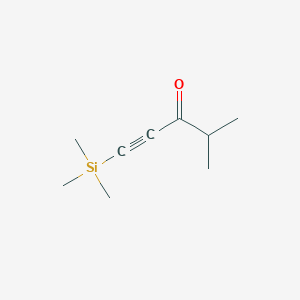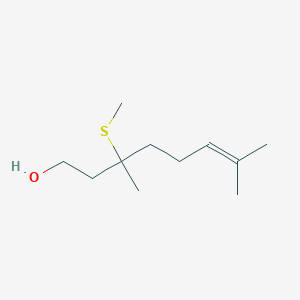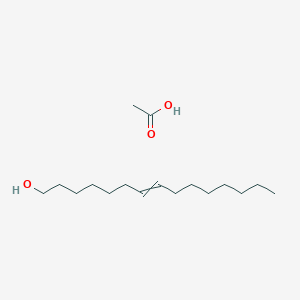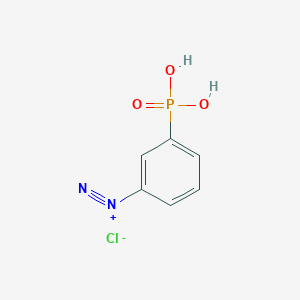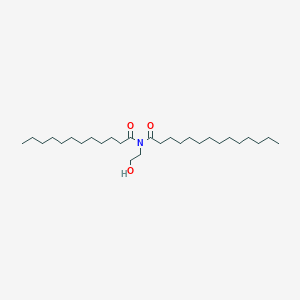
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide is a synthetic compound with the molecular formula C28H55NO3. It is a type of fatty acid amide, which is characterized by the presence of a long-chain fatty acid linked to an amine group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide can be synthesized through the reaction of dodecanoic acid with N-(2-hydroxyethyl)tetradecanamide. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The compound may also interact with specific proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide can be compared to other fatty acid amides such as:
N-(2-hydroxyethyl)dodecanamide: Similar in structure but with a shorter fatty acid chain.
N-(2-hydroxyethyl)tetradecanamide: Lacks the dodecanoyl group, resulting in different physicochemical properties.
N-(2-hydroxyethyl)hexadecanamide: Contains a longer fatty acid chain, affecting its solubility and surfactant properties.
The uniqueness of this compound lies in its specific combination of fatty acid chains, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
41946-18-3 |
|---|---|
Molekularformel |
C28H55NO3 |
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide |
InChI |
InChI=1S/C28H55NO3/c1-3-5-7-9-11-13-14-16-18-20-22-24-28(32)29(25-26-30)27(31)23-21-19-17-15-12-10-8-6-4-2/h30H,3-26H2,1-2H3 |
InChI-Schlüssel |
FVTVCTCIHOBNQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N(CCO)C(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


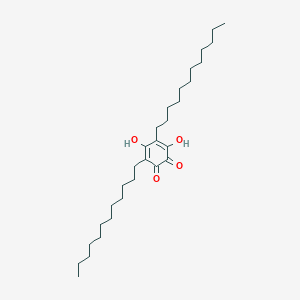
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
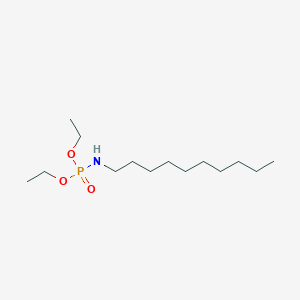

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
